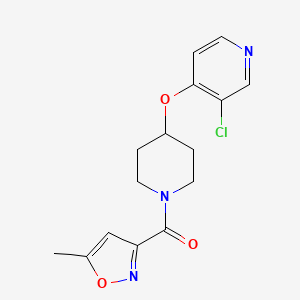![molecular formula C21H23N7O B2439621 3-[4-(2-フェニル-2H-1,2,3-トリアゾール-4-カルボニル)ピペラジン-1-イル]-5,6,7,8-テトラヒドロシンノリン CAS No. 2034320-54-0](/img/structure/B2439621.png)
3-[4-(2-フェニル-2H-1,2,3-トリアゾール-4-カルボニル)ピペラジン-1-イル]-5,6,7,8-テトラヒドロシンノリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H23N7O and its molecular weight is 389.463. The purity is usually 95%.
BenchChem offers high-quality (2-phenyl-2H-1,2,3-triazol-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-phenyl-2H-1,2,3-triazol-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
もちろんです! 化合物「3-[4-(2-フェニル-2H-1,2,3-トリアゾール-4-カルボニル)ピペラジン-1-イル]-5,6,7,8-テトラヒドロシンノリン」としても知られる「(2-フェニル-2H-1,2,3-トリアゾール-4-イル)(4-(5,6,7,8-テトラヒドロシンノリン-3-イル)ピペラジン-1-イル)メタノン」の科学研究における応用について、包括的な分析を以下に示します。
抗癌活性
この化合物は、抗癌剤としての可能性を示しています。 トリアゾールとシンノリンの部位は、抗癌特性で知られています。 研究によると、これらの構造を含む化合物は、アポトーシス誘導と細胞増殖阻害によって、さまざまな癌細胞株の増殖を抑制できることが示されています .
抗菌特性
この化合物は、顕著な抗菌活性を示します。 トリアゾール環は、微生物の細胞壁を破壊し、細菌や真菌の増殖を抑制する能力で知られています。 これは、新しい抗生物質や抗真菌剤の開発にとって有望な候補となっています .
神経保護効果
研究によると、トリアゾールとシンノリンの誘導体は、神経保護効果を持つ可能性があります。 これらの化合物は、アルツハイマー病やパーキンソン病などの神経変性疾患でよく見られる、酸化ストレスや炎症からニューロンを保護することができます .
抗炎症応用
この化合物は、抗炎症作用の可能性があります。 トリアゾール環は、プロ炎症性サイトカインの産生を阻害できるため、関節リウマチや炎症性腸疾患などの炎症性疾患の治療に役立ちます .
抗酸化活性
研究によると、この化合物は抗酸化剤として機能する可能性があります。 トリアゾール環の存在により、この化合物はフリーラジカルを捕捉し、酸化ストレスを軽減することができ、細胞の損傷と老化の予防に役立ちます .
抗結核活性
この化合物は、抗結核活性について研究されています。 トリアゾール環は、結核の原因となる細菌である結核菌の増殖を抑制できるため、この病気の潜在的な薬剤候補となります。
これらの応用は、「3-[4-(2-フェニル-2H-1,2,3-トリアゾール-4-カルボニル)ピペラジン-1-イル]-5,6,7,8-テトラヒドロシンノリン」の科学研究のさまざまな分野における汎用性と可能性を強調しています。
Springer Link Springer Link Springer Link Springer Link Springer Link : Springer Link : Springer Link : Springer Link
作用機序
Target of Action
The compound 3-[4-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)piperazin-1-yl]-5,6,7,8-tetrahydrocinnoline, also known as (2-phenyl-2H-1,2,3-triazol-4-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone, is a complex molecule that contains a triazole ring. Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Mode of Action
The mode of action of this compound involves its interaction with its targets. The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme . Furthermore, the carbonyl group is incorporated in the designed structures due to its ability to form hydrogen bonds .
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. The binding of the triazole ring to the heme moiety of CYP-450 can influence the metabolic processes mediated by this enzyme . .
Pharmacokinetics
Triazole compounds are generally known for their high chemical stability and solubility in water and other polar solvents , which could potentially influence their bioavailability.
Result of Action
Triazole compounds are known to show versatile biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
特性
IUPAC Name |
(2-phenyltriazol-4-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O/c29-21(19-15-22-28(25-19)17-7-2-1-3-8-17)27-12-10-26(11-13-27)20-14-16-6-4-5-9-18(16)23-24-20/h1-3,7-8,14-15H,4-6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWGYTOFNFANHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCN(CC3)C(=O)C4=NN(N=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3,9-dimethyl-7-(3-methylbutyl)-1-[2-(morpholin-4-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2439547.png)
![[2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2439548.png)
![N-(1,3-benzothiazol-2-yl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2439549.png)
![(E)-methyl 2-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2439550.png)


![(E)-[1-(4-bromophenyl)-2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)ethylidene][(3-chloro-2-fluorophenyl)methoxy]amine](/img/structure/B2439553.png)
![methyl 2-{[4-(hydroxymethyl)-1-methyl-3-phenyl-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B2439557.png)
![4-chloro-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2439561.png)
